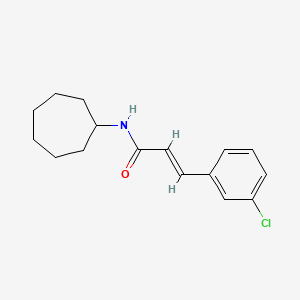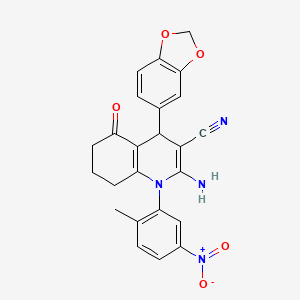![molecular formula C27H21F3N6O2S B10898030 N'-(1H-indol-3-ylmethylene)-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10898030.png)
N'-(1H-indol-3-ylmethylene)-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an indole moiety, a triazole ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps, including the formation of the indole moiety, the triazole ring, and the final coupling reactions. Common synthetic routes may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Synthesis of the Triazole Ring: This can be done using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final steps involve coupling the indole and triazole intermediates under specific conditions, often using catalysts and reagents such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the triazole ring or the indole moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Catalysts: Palladium, copper complexes, etc.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to partially or fully reduced compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives, triazole-containing compounds, and molecules with trifluoromethyl groups. Examples include:
Indole-3-carbinol: Known for its anticancer properties.
1,2,4-Triazole: A core structure in many antifungal agents.
Trifluoromethylbenzene: Used in various pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE lies in its combination of functional groups, which may confer unique properties and activities not found in simpler compounds.
Propiedades
Fórmula molecular |
C27H21F3N6O2S |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H21F3N6O2S/c1-38-21-11-9-17(10-12-21)25-34-35-26(36(25)20-6-4-5-19(13-20)27(28,29)30)39-16-24(37)33-32-15-18-14-31-23-8-3-2-7-22(18)23/h2-15,31H,16H2,1H3,(H,33,37)/b32-15+ |
Clave InChI |
SSKPZKWHELDKOT-VWJSQJICSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N/N=C/C4=CNC5=CC=CC=C54 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NN=CC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10897948.png)
![Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B10897950.png)

![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B10897959.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide](/img/structure/B10897971.png)

![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10897982.png)
![ethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10897985.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10897991.png)
![(2E)-2-cyano-N-(4-methylphenyl)-3-[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10897998.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898001.png)

![3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10898024.png)
